An In-depth Technical Guide to the Structure and Properties of Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine Cyclohexylamine Salt (Z-Arg(Boc)2-OH.CHA)
An In-depth Technical Guide to the Structure and Properties of Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine Cyclohexylamine Salt (Z-Arg(Boc)2-OH.CHA)
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-Arg(Boc)2-OH.CHA, a commonly used derivative of the amino acid arginine in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Structure and Formation
Z-Arg(Boc)2-OH.CHA is an ionic complex formed between the protected amino acid, Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine (Z-Arg(Boc)2-OH), and the organic base, cyclohexylamine (CHA).
Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine (Z-Arg(Boc)2-OH):
This molecule is a derivative of L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the two terminal nitrogen atoms of the guanidino side chain are protected by tert-butoxycarbonyl (Boc) groups. The Z group provides urethane-type protection, which is stable under a variety of conditions but can be removed by catalytic hydrogenation. The Boc groups are acid-labile and are employed to prevent side reactions at the guanidino group during peptide coupling reactions. The presence of these protecting groups enhances the solubility of the arginine derivative in organic solvents and prevents unwanted side reactions during peptide synthesis.
Cyclohexylamine (CHA):
Cyclohexylamine is a primary aliphatic amine that acts as a base. It readily accepts a proton from an acidic compound to form a cyclohexylammonium salt.
Salt Formation:
The formation of Z-Arg(Boc)2-OH.CHA occurs through an acid-base reaction. The carboxylic acid group (-COOH) of Z-Arg(Boc)2-OH donates a proton to the basic amino group (-NH2) of cyclohexylamine. This results in the formation of a carboxylate anion and a cyclohexylammonium cation, which are held together by electrostatic interactions. This salt formation often improves the handling and storage properties of the protected amino acid, making it a stable, crystalline solid that is easier to purify and weigh than the free acid.
Figure 1: Formation of Z-Arg(Boc)2-OH.CHA salt.
Quantitative Data
The following table summarizes the key quantitative data for Z-Arg(Boc)2-OH.CHA and its individual components.
| Property | Z-Arg(Boc)2-OH.CHA | Z-Arg(Boc)2-OH | Cyclohexylamine (CHA) |
| CAS Number | 145315-39-5 | Not explicitly found, but related to 97745-69-2 for the free acid[1] | 108-91-8 |
| Molecular Formula | C24H36N4O8 · C6H13N | C24H36N4O8 | C6H13N |
| Molecular Weight | 607.75 g/mol | 508.55 g/mol (calculated) | 99.17 g/mol |
| Appearance | Crystalline solid | Solid | Colorless to pale yellow liquid |
| Solubility | Soluble in DMSO | Soluble in DMF, DMSO, Ethanol[1] | Miscible with water and common organic solvents |
| Storage Temperature | -20°C | Desiccate at -20°C | Store in a cool, dry, and well-ventilated place |
Experimental Protocols
General Workflow for Peptide Synthesis using Z-Arg(Boc)2-OH.CHA:
The use of Z-Arg(Boc)2-OH in peptide synthesis typically involves the Boc strategy of SPPS.[2]
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Deprotection of the CHA salt: Prior to its use in peptide coupling, the cyclohexylamine salt is typically converted to the free acid. This is usually achieved by dissolving the salt in an organic solvent and acidifying it, followed by extraction and evaporation to isolate the free Z-Arg(Boc)2-OH.
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Resin Preparation: The synthesis starts with an insoluble resin support, often pre-loaded with the C-terminal amino acid of the target peptide.
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Amino Acid Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
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Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
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Coupling of Z-Arg(Boc)2-OH: The free acid of Z-Arg(Boc)2-OH is activated using a coupling reagent (e.g., DCC/HOBt, HBTU) and then added to the resin to form a peptide bond with the deprotected N-terminal amino group of the growing peptide chain.
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Wash and Repeat: The resin is washed to remove excess reagents and byproducts. The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
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Final Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups (including the Z and Boc groups on the arginine residue) are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).[2]
Figure 2: General workflow for using Z-Arg(Boc)2-OH in SPPS.
Conclusion
Z-Arg(Boc)2-OH.CHA is a valuable reagent in peptide chemistry. The protection of the alpha-amino and guanidino groups allows for the controlled and efficient incorporation of arginine into peptide sequences, while the cyclohexylamine salt form provides stability and ease of handling. A thorough understanding of its structure and properties is essential for its effective use in the synthesis of complex peptides for research and therapeutic applications.
